molecular formula C16H16FN3O4 B7437950 N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

Katalognummer B7437950
Molekulargewicht: 333.31 g/mol
InChI-Schlüssel: QPSHPCPCCJKFIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a highly effective antiretroviral drug and is included in the World Health Organization's List of Essential Medicines.

Wirkmechanismus

Efavirenz works by inhibiting the reverse transcriptase enzyme of HIV. Reverse transcriptase is an enzyme that converts viral RNA into DNA, which is then integrated into the host cell's genome. Efavirenz binds to the reverse transcriptase enzyme and prevents it from converting viral RNA into DNA, thereby inhibiting the replication of the virus.
Biochemical and Physiological Effects:
Efavirenz has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This can lead to side effects such as dizziness, insomnia, and vivid dreams. Efavirenz has also been shown to affect lipid metabolism, leading to changes in cholesterol and triglyceride levels.

Vorteile Und Einschränkungen Für Laborexperimente

Efavirenz is a highly effective antiretroviral drug and has been extensively studied for its activity against HIV. However, it is important to note that Efavirenz can have significant side effects, such as psychiatric symptoms and lipid metabolism changes. These side effects can limit its use in some patients. Additionally, Efavirenz can interact with other medications, which can complicate its use in combination therapy.

Zukünftige Richtungen

There are several future directions for research on Efavirenz. One area of research is the development of new NNRTIs with improved efficacy and fewer side effects. Another area of research is the use of Efavirenz in combination with other antiretroviral drugs to improve treatment outcomes. Additionally, there is ongoing research on the use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.

Synthesemethoden

Efavirenz is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of ethyl acetoacetate and guanidine to form N-(1-ethyl-6-oxopyrimidin-5-yl) guanidine. This intermediate compound is then reacted with 6-fluoro-4H-1,3-benzodioxin-8-yl acetic acid to form Efavirenz.

Wissenschaftliche Forschungsanwendungen

Efavirenz has been extensively studied for its antiretroviral activity against HIV. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in HIV-infected patients. Efavirenz is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

Eigenschaften

IUPAC Name

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-20-8-18-6-13(16(20)22)19-14(21)5-10-3-12(17)4-11-7-23-9-24-15(10)11/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSHPCPCCJKFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C(C1=O)NC(=O)CC2=CC(=CC3=C2OCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.